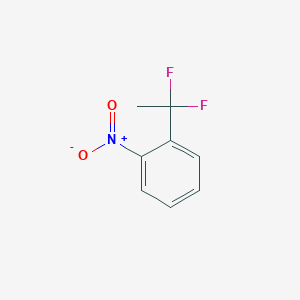
1-(1,1-Difluoroethyl)-2-nitrobenzene
Overview
Description
1-(1,1-Difluoroethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysics and Photochemistry
- Complex Photophysics and Photochemistry : Nitrobenzene, a relative of 1-(1,1-Difluoroethyl)-2-nitrobenzene, exhibits rich photophysics and photochemistry. Studies using computational methods like CASPT2//CASSCF have characterized its decay paths after UV absorption, providing insights into its photophysical properties such as fluorescence and phosphorescence emissions. This research is significant for understanding the behavior of nitroaromatic compounds under light exposure (Giussani & Worth, 2017).
Electrochemical Reduction
- Electrosynthetic Routes : Research on derivatives like 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene, which are closely related to this compound, has provided electrochemical routes to synthesize compounds like 1-nitro-2-vinylbenzene and 1H-Indole. This type of electrosynthesis is important for creating specific chemical structures and compounds through controlled electrochemical reactions (Du & Peters, 2010).
Environmental Applications
- Degradation in Wastewater : Nitrobenzene, a structurally similar compound to this compound, has been studied for its degradation in wastewater using zerovalent iron (Fe0). This research is crucial for developing methods to treat pollutants in industrial wastewater streams, particularly those involving nitroaromatic compounds (Mantha et al., 2001).
Luminescent Sensing
Luminescent Sensing in Water and Ethanol : A study on a zinc-based metal-organic framework highlighted its use as a luminescent sensor for detecting nitrobenzene in ethanol. This research is significant for developing new materials capable of sensitive and selective detection of environmental pollutants (Xu et al., 2020).
Supramolecular Host-Guest Systems for Nitrobenzene Inclusion : A luminescent Zn(II) complex has been synthesized, exhibiting high selectivity towards nitrobenzene. This complex changes color and quenches luminescence upon interaction with nitrobenzene, making it a potential candidate for selective detection systems (Das & Bharadwaj, 2006).
Hydrogen and Halogen Bonding
- Intermolecular Interactions : Studies on compounds like trans-(tetrafluoropyrid-2-yl)bis(triethylphosphine)-fluoronickel(II) demonstrate strong hydrogen and halogen bond acceptor properties. This research contributes to understanding intermolecular interactions involving fluorinated compounds, which could be relevant to the study of this compound (Libri et al., 2008).
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5-7(6)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAATWIWRTPMVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)

![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)

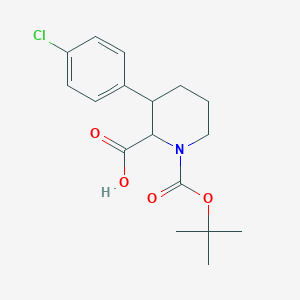



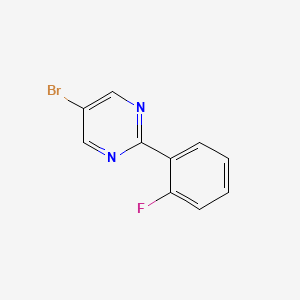
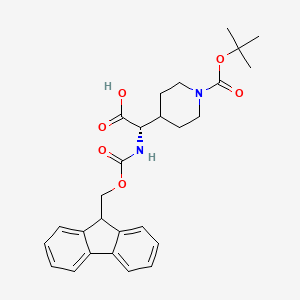

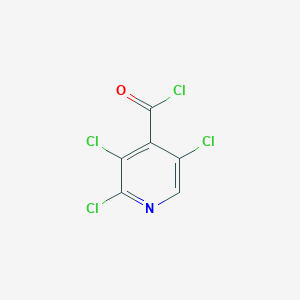
![Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B1463195.png)

